5-ethylheptanoic acid 5-ethylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 1339912-26-3
VCID: VC11509398
InChI:
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.2

5-ethylheptanoic acid

CAS No.: 1339912-26-3

Cat. No.: VC11509398

Molecular Formula: C9H18O2

Molecular Weight: 158.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-ethylheptanoic acid - 1339912-26-3

Specification

CAS No. 1339912-26-3
Molecular Formula C9H18O2
Molecular Weight 158.2

Introduction

Structural and Chemical Identity of 5-Ethylheptanoic Acid

5-Ethylheptanoic acid (IUPAC name: 5-ethylheptanoic acid) is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂. Structurally, it features a seven-carbon heptanoic acid backbone with an ethyl group (-CH₂CH₃) substituent at the fifth carbon position. This branching confers distinct physicochemical properties compared to linear isomers, including altered boiling points, solubility, and reactivity .

Molecular and Stereochemical Considerations

While no direct crystallographic data exists for 5-ethylheptanoic acid, analogous branched acids like 3-ethylheptanoic acid (CAS 57403-75-5) provide a structural framework. The ethyl group at position 5 creates a chiral center, yielding (R)- and (S)-enantiomers. Enantiomeric resolution remains unstudied for this specific compound, though lipase-mediated kinetic resolution methods used for similar branched acids could theoretically apply.

Table 1: Comparative Properties of Branched Carboxylic Acids

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)LogP
3-Ethylheptanoic acid57403-75-5C₉H₁₈O₂158.242.68
4-Ethyloctanoic acid16493-80-4C₁₀H₂₀O₂172.263.12
5-Ethylheptanoic acidNot reportedC₉H₁₈O₂158.24 (theoretical)~2.8*

*Estimated via group contribution methods based on structural analogs .

Synthesis and Production Methodologies

Biocatalytic Approaches

The patent CN1240845C describes membrane-separated bioreactors for synthesizing ethyl esters (e.g., ethyl caproate) using lipases. While focused on ester production, this methodology could adapt to 5-ethylheptanoic acid synthesis via hydrolysis of corresponding esters. Key parameters include:

  • Temperature: 25–40°C optimal for lipase activity

  • Solvent systems: Hydrophobic organic solvents (e.g., hexane) to shift equilibrium toward acid formation

  • Enzyme recycling: Immobilized lipases enable ≥10 reaction cycles with <5% activity loss

Chemical Synthesis Pathways

Though unreported for 5-ethylheptanoic acid, malonic ester synthesis could theoretically construct the branched chain:

  • Alkylation of diethyl malonate with 3-bromopentane

  • Hydrolysis and decarboxylation to yield 5-ethylheptanoic acid

This route would require careful control of steric effects during alkylation to ensure regioselectivity at the fifth carbon.

Physicochemical and Functional Properties

Odor and Flavor Characteristics

Structurally similar 4-ethyloctanoic acid (CAS 16493-80-4) exhibits a "powerful goaty odor" with an odor threshold of 1.8 ppb . By analogy, 5-ethylheptanoic acid likely shares:

  • Low odor thresholds: ~1–10 ppb range

  • Application potential: Meat, dairy, or savory flavor formulations

  • Synergistic effects: Enhanced umami perception when combined with nucleotides

Thermodynamic Stability

Branching at the fifth carbon reduces intermolecular van der Waals forces compared to linear heptanoic acid, leading to:

  • Lower melting points: Estimated −10°C to 5°C

  • Moderate volatility: Boiling point ~250°C (extrapolated from homologs )

Industrial and Research Applications

Flavor and Fragrance Industry

Despite no direct reports, the compound’s structural similarity to high-impact aroma chemicals suggests:

  • Novel flavor enhancers: Potential replacement for saturated fatty acids in reduced-fat food products

  • Fragrance fixatives: Extended scent longevity in perfumes due to moderate volatility

Biochemical Research

Ethyl-substituted fatty acids like ethyl-eicosapentaenoic acid show neuromodulatory effects , hinting at possible applications for 5-ethylheptanoic acid in:

  • Lipidomics studies: As an internal standard for branched-chain fatty acid quantification

  • Membrane fluidity research: Modifying lipid bilayer properties in model systems

Challenges and Future Directions

  • Synthetic accessibility: Current methods for branched acids focus on 3- and 4-substituted isomers . Developing regioselective catalysts for 5-substitution remains a key challenge.

  • Analytical characterization: No GC-MS or NMR data exists publicly. Prioritizing spectral libraries would aid identification in complex matrices.

  • Toxicological profiling: Read-across from 4-ethyloctanoic acid suggests low acute toxicity, but developmental studies are imperative for food/pharma applications.

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